3-bromo-2-methyl-6-(1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-3-yl)pyridine
Overview
Description
3-bromo-2-methyl-6-(1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-3-yl)pyridine is a useful research compound. Its molecular formula is C13H15BrN4O and its molecular weight is 323.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Extraction and Separation in Chemistry
- Compounds similar to 3-bromo-2-methyl-6-(1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-3-yl)pyridine have been used for the selective extraction of certain metals. Specifically, derivatives of 1,2,4-triazole and pyridine types have shown efficiency in extracting Americium(III) from acidic solutions, demonstrating significant selectivity over Europium(III), which is crucial in nuclear waste management and material recycling (Kolarik, Müllich, & Gassner, 1999).
Pharmaceutical and Biological Applications
- Some derivatives have been explored for their antimicrobial properties. For instance, a study on the synthesis of 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines via oxidation of corresponding hydrazines found these compounds to possess potent antibacterial and antifungal activities (Prakash et al., 2011).
Materials Science and Fluorescence Studies
- In materials science, particularly in photophysical studies, similar molecules have been synthesized and studied for their luminescent properties. For example, the study of 2-(1H-pyrazol-5-yl)pyridines and derivatives highlighted the potential of these compounds in photoreactions and fluorescence, which can be pivotal in developing new luminescent materials (Vetokhina et al., 2012).
Chemical Synthesis and Methodology
- The compound and its related derivatives are also significant in chemical synthesis methodologies. For instance, the thermal decomposition of related compounds like 7-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine under certain conditions has been explored to understand the formation of intermediates like pyridylcarbenes, which are valuable in organic synthesis (Abarca, Ballesteros, & Blanco, 2006).
Properties
IUPAC Name |
3-bromo-2-methyl-6-[1-(oxan-2-yl)-1,2,4-triazol-3-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O/c1-9-10(14)5-6-11(16-9)13-15-8-18(17-13)12-4-2-3-7-19-12/h5-6,8,12H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBWUEBSDRAFNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=NN(C=N2)C3CCCCO3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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